

Essential Safety and Logistical Information for Handling Internalin

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Compound of Interest

Compound Name: *internalin*

Cat. No.: *B1178846*

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For researchers, scientists, and drug development professionals working with **internalin**, a virulence factor from the bacterium *Listeria monocytogenes*, a comprehensive understanding of safety and handling procedures is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Internalin proteins, primarily **Internalin A** (InIA) and **Internalin B** (InIB), are pivotal in the pathogenesis of *Listeria monocytogenes*, a facultative intracellular pathogen classified as a Biosafety Level 2 (BSL-2) organism.^{[1][2][3]} Consequently, all work involving the live bacterium must adhere to BSL-2 practices and be conducted within a BSL-2 facility. While purified **internalin** proteins are not infectious, they should be handled with care, following standard laboratory safety protocols to minimize exposure.

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate PPE for handling purified **internalin**. However, as a baseline, the following PPE is recommended:

- **Lab Coat:** A dedicated lab coat, preferably with knit cuffs, should be worn to protect street clothes from contamination.
- **Gloves:** Nitrile or latex gloves are essential to prevent skin contact. Gloves should be changed regularly and immediately if they become contaminated.

- **Eye Protection:** Safety glasses with side shields or safety goggles must be worn to protect the eyes from splashes.
- **Face Mask:** For procedures that may generate aerosols of concentrated protein solutions, a face mask or the use of a biological safety cabinet (BSC) is recommended.

Operational Plans

Handling and Storage:

- Purified **internalin** proteins are often supplied in a lyophilized form or as a concentrated solution.
- Lyophilized protein should be stored desiccated at -20°C or -80°C for long-term stability.
- Reconstituted protein solutions should be stored at 4°C for short-term use (2-7 days) or aliquoted and stored at -20°C or -80°C for long-term storage to prevent freeze-thaw cycles.
- Always handle the protein in a designated clean area to avoid contamination.

Spill Management:

- In case of a spill of purified **internalin** solution, absorb the spill with absorbent material.
- Clean the spill area with a suitable disinfectant, such as a 10% bleach solution, followed by a water rinse.
- If working with *Listeria monocytogenes*, all spills must be immediately contained and decontaminated. The area should be covered with absorbent material and soaked with a disinfectant for at least 20 minutes before cleanup.

Disposal Plans

All materials that come into contact with *Listeria monocytogenes* or concentrated **internalin** protein should be considered biohazardous waste and disposed of accordingly.

- **Solid Waste:** Contaminated lab supplies such as pipette tips, tubes, and gloves should be collected in a biohazard bag.

- **Liquid Waste:** Liquid cultures of *Listeria monocytogenes* and concentrated protein solutions should be decontaminated before disposal.
- **Decontamination:** The primary method for decontamination is autoclaving at 121°C for at least 30 minutes. Chemical disinfection with a 10% bleach solution for a contact time of at least 20 minutes is also an effective method.

Quantitative Data: Internalin-Receptor Binding Affinities

The interaction between **internalin** proteins and their host cell receptors is crucial for bacterial invasion. The binding affinities, often expressed as the dissociation constant (Kd), quantify the strength of these interactions.

Internalin	Receptor	Host Cell Target	Binding Affinity (Kd)	Reference
Internalin A (InIA)	E-cadherin	Epithelial cells	~8 μ M	[4]
Internalin B (InIB)	c-Met (HGF Receptor)	Various cell types (hepatocytes, endothelial cells, etc.)	~7.4 - 21.5 nM (isoform dependent)	[5]

Experimental Protocol: In Vitro Cell Invasion Assay

This protocol outlines a standard method for assessing the ability of *Listeria monocytogenes* to invade epithelial cells, a process mediated by **internalin**.

Materials:

- Caco-2 human colorectal adenocarcinoma cells (or other suitable epithelial cell line)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

- *Listeria monocytogenes* strain
- Brain Heart Infusion (BHI) broth and agar
- Phosphate Buffered Saline (PBS)
- Gentamicin solution (100 µg/mL)
- 0.1% Triton X-100 in sterile water
- 24-well tissue culture plates
- Sterile pipette tips, microcentrifuge tubes, and other standard laboratory supplies

Methodology:

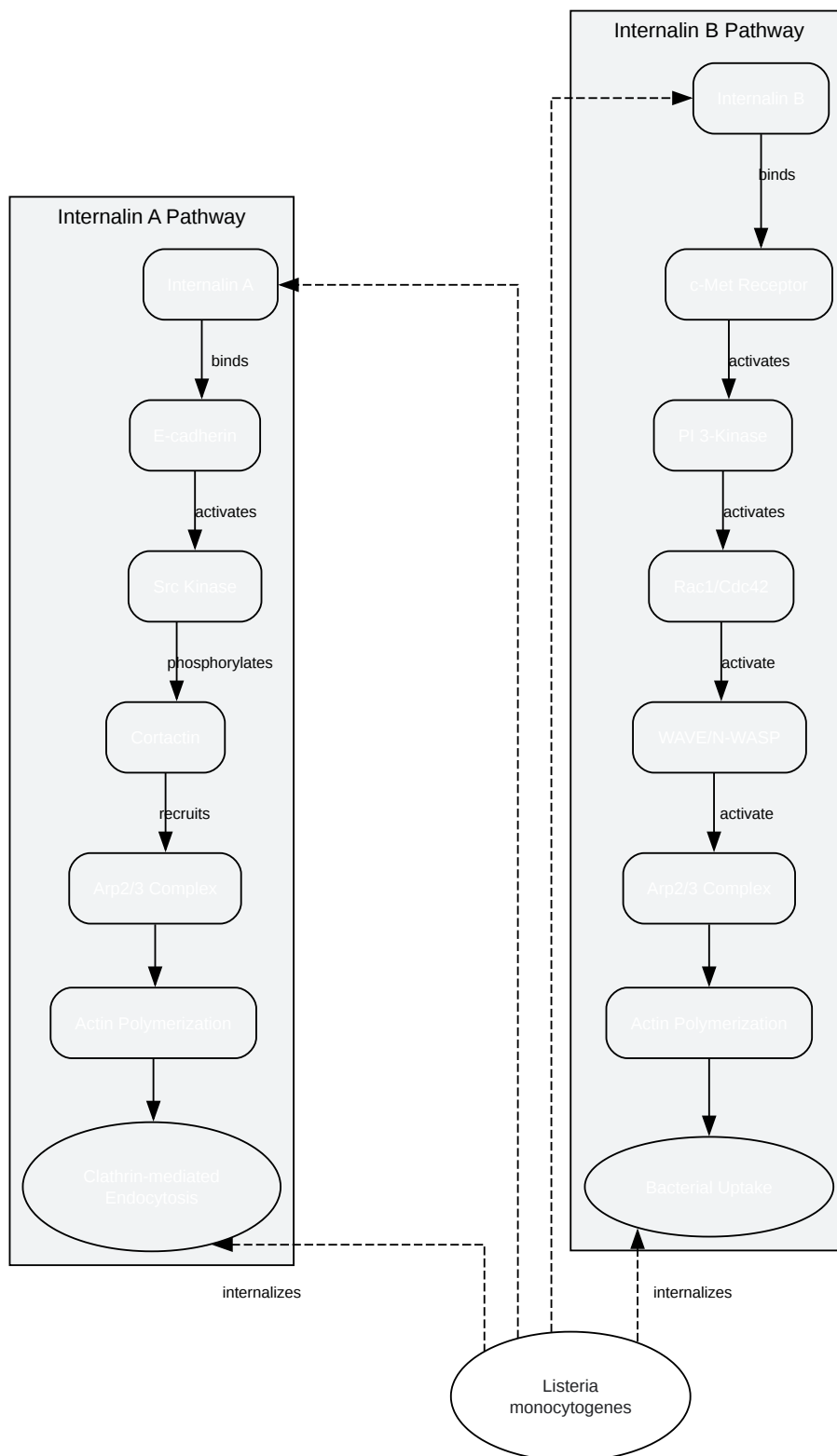
- Cell Culture:
 - Culture Caco-2 cells in DMEM with 10% FBS at 37°C in a 5% CO₂ incubator.
 - Seed the cells into 24-well plates at a density that will result in a confluent monolayer on the day of the experiment.
- Bacterial Culture:
 - Inoculate *Listeria monocytogenes* into BHI broth and grow overnight at 37°C with shaking.
 - The following day, subculture the bacteria in fresh BHI broth and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.6-0.8).
 - Pellet the bacteria by centrifugation, wash with PBS, and resuspend in cell culture medium without antibiotics to the desired multiplicity of infection (MOI).
- Infection of Cells:
 - Wash the confluent Caco-2 cell monolayers twice with warm PBS.
 - Add the bacterial suspension to the cells at a specific MOI (e.g., 50:1 bacteria to cells).

- Incubate the infected cells for 1 hour at 37°C in a 5% CO₂ incubator to allow for bacterial invasion.
- Gentamicin Protection:
 - After the 1-hour incubation, aspirate the medium containing the bacteria.
 - Wash the cells three times with PBS to remove extracellular bacteria.
 - Add fresh cell culture medium containing gentamicin (100 µg/mL) to each well. Gentamicin is an antibiotic that does not penetrate eukaryotic cells and will kill any remaining extracellular bacteria.
 - Incubate for 1 hour at 37°C.
- Cell Lysis and Bacterial Enumeration:
 - Aspirate the gentamicin-containing medium and wash the cells three times with PBS.
 - Lyse the cells by adding 0.1% Triton X-100 to each well and incubating for 10 minutes at room temperature. This will release the intracellular bacteria.
 - Serially dilute the cell lysates in PBS.
 - Plate the dilutions onto BHI agar plates and incubate at 37°C for 24-48 hours.
 - Count the resulting colonies (Colony Forming Units, CFUs) to determine the number of viable intracellular bacteria.

Internalin-Mediated Invasion Pathway

The following diagram illustrates the signaling pathways initiated by **Internalin A** and **Internalin B** upon binding to their respective host cell receptors, leading to the internalization of *Listeria monocytogenes*.

Internalin-Mediated Host Cell Invasion

[Click to download full resolution via product page](#)Caption: Signaling pathways for *Listeria monocytogenes* invasion.

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